molecular formula C24H26FNO4 B12690275 (E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine CAS No. 83658-77-9

(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine

Cat. No.: B12690275
CAS No.: 83658-77-9
M. Wt: 411.5 g/mol
InChI Key: SNEKSFOKAJRKPE-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine is a complex organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the naphthalene ring system, followed by the introduction of the fluorophenyl group. The final steps involve the addition of the dimethylethanamine moiety and the formation of the (E)-but-2-enedioic acid component. Reaction conditions vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;2-[4-(2-chlorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine
  • (E)-but-2-enedioic acid;2-[4-(2-bromophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine

Uniqueness

(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.

Properties

CAS No.

83658-77-9

Molecular Formula

C24H26FNO4

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C20H22FN.C4H4O4/c1-22(2)12-11-15-13-16-7-3-4-8-17(16)19(14-15)18-9-5-6-10-20(18)21;5-3(6)1-2-4(7)8/h3-10,14-15H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SNEKSFOKAJRKPE-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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